![molecular formula C9H17NO B14667358 4-Methyloctahydropyrido[2,1-c][1,4]oxazine CAS No. 38711-94-3](/img/structure/B14667358.png)
4-Methyloctahydropyrido[2,1-c][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloctahydropyrido[2,1-c][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its unique structure, which includes a fused pyridine and oxazine ring system. The presence of a methyl group adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 4-Methyloctahydropyrido[2,1-c][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an oxazine precursor in the presence of a catalyst can yield the desired compound. Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of protective groups, selective deprotection, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
4-Methyloctahydropyrido[2,1-c][1,4]oxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, depending on the reagents and conditions used. .
Aplicaciones Científicas De Investigación
4-Methyloctahydropyrido[2,1-c][1,4]oxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyloctahydropyrido[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but common targets include neurotransmitter receptors and metabolic enzymes .
Comparación Con Compuestos Similares
4-Methyloctahydropyrido[2,1-c][1,4]oxazine can be compared with other similar compounds such as:
1,4-Oxazine: A simpler oxazine derivative that lacks the fused pyridine ring.
Morpholine: Another oxazine derivative with a different ring structure.
Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine.
The uniqueness of this compound lies in its fused ring system and the presence of a methyl group, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
38711-94-3 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C9H17NO/c1-8-6-11-7-9-4-2-3-5-10(8)9/h8-9H,2-7H2,1H3 |
Clave InChI |
PWDLIKZNKHWVQF-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC2N1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


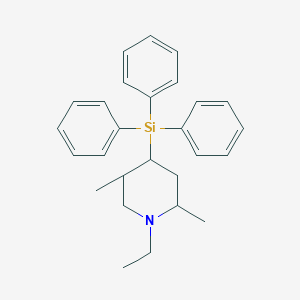


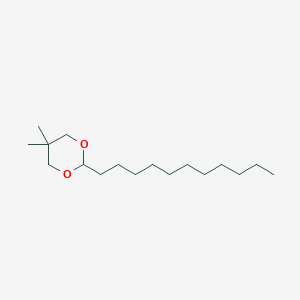
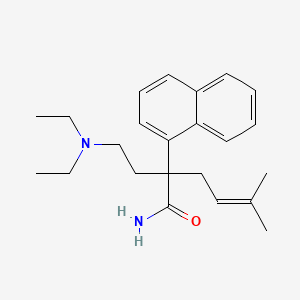
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
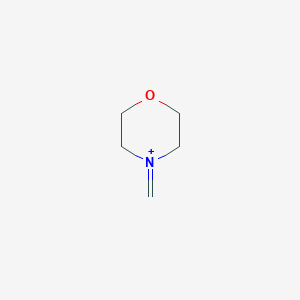
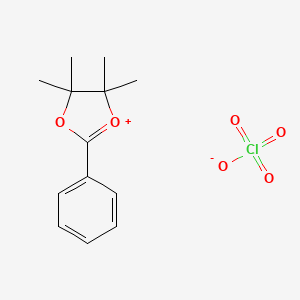
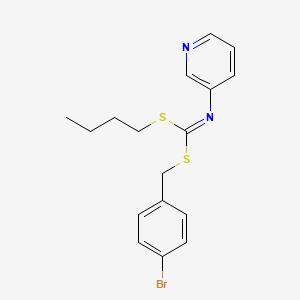



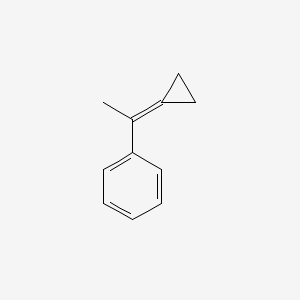
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
